Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The presence of functional groups such as the tert-butoxy and carboxylate moieties significantly influences its chemical behavior and biological interactions.
This compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis. It is classified under the broader category of benzofuran derivatives, which are aromatic compounds containing a fused benzene and furan ring. The specific structure of methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate allows it to participate in various chemical reactions, making it a valuable compound for synthetic organic chemistry.
The synthesis of methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple synthetic steps:
The molecular structure of methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate can be represented by its linear formula . The structure features:
The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling to understand its spatial arrangement and potential interactions with biological targets .
Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo several types of chemical reactions:
The mechanism of action for methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate largely depends on its specific biological targets. In medicinal chemistry, this compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The functional groups play critical roles in binding interactions, influencing pharmacodynamics and pharmacokinetics .
Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate exhibits several notable physical properties:
The compound is characterized by:
These properties are crucial for determining the appropriate conditions for handling and storage .
Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has potential applications in various scientific fields:
The strategic construction of Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate begins with a systematic disconnection of its complex architecture. Retrosynthetic cleavage prioritizes the benzofuran core, revealing two principal synthons: a functionalized ortho-hydroxy carbonyl precursor for the heterocyclic ring formation and an α-tert-butoxycarbonylmethoxy moiety for the C5 substituent. The methyl ester at C3 is identified as a late-stage functionalization point, introduced via esterification of the corresponding carboxylic acid. This approach aligns with established benzofuran logic where cyclization of ortho-hydroxyaryl ketones or aldehydes bearing α-halo/oxy carbonyl units serves as the key ring-forming step [3]. Advanced disconnection strategies further dissect the oxoethoxy linker, suggesting glycolic acid tert-butyl ester derivatives as viable fragments for O-alkylation prior to cyclization. Computational modeling supports nucleophilic aromatic substitution (SNAr) at C5 of a preformed 2-methyl-benzofuran-3-carboxylate scaffold as a viable alternative, though this route risks regioselectivity conflicts requiring protective group orchestration [3] [7].
Table 1: Retrosynthetic Pathways for Target Benzofuran
Disconnection Level | Key Synthon | Strategic Consideration | Reference Support |
---|---|---|---|
C5 oxoethoxy linker | Bromo-tert-butyl acetate | Compatibility with O-alkylation under basic conditions | [2] |
Benzofuran core | 5-Hydroxy-2-methyl-3-carboxybenzofuran | Regioselective cyclization feasibility | [3] |
C3 methyl ester | Corresponding carboxylic acid | Esterification efficiency under mild conditions | [3] [7] |
Incorporation of the 2-tert-butoxy-2-oxoethoxy moiety demands precision in O-alkylation catalysis. Palladium-catalyzed cross-coupling between tert-butyl bromoacetate and a C5-phenolate precursor demonstrates superior efficacy over classical Williamson ether synthesis, particularly for electron-deficient benzofuran systems. Optimization studies reveal that Pd(OAc)2/XPhos catalytic systems in toluene at 90°C achieve >85% yield for this fragment coupling, minimizing di-alkylation byproducts observed under strong base conditions (e.g., K2CO3/DMF) [3]. Copper(I)-mediated methodologies offer cost-effective alternatives, with CuI/1,10-phenanthroline in acetonitrile facilitating the coupling at 60°C with comparable yields (82-87%). The tert-butoxy group’s steric bulk necessitates tailored reaction kinetics – microwave irradiation at 120°C for 10 minutes significantly enhances conversion rates (94%) while suppressing ester hydrolysis, as verified by 1H-NMR kinetics studies [7]. Catalyst loading optimization indicates 5 mol% Pd or 8 mol% CuI as optimal for balancing economy and efficiency, with leaching profiles confirming metal retention below 5 ppm in the product.
The C3 methyl ester installation presents non-trivial challenges due to competing reactivity at the C5 oxoethoxy carbonyl. Selective mono-esterification is achieved through a dual-protection strategy: initial introduction of the tert-butyl ester acts as a self-protecting group for the oxoethoxy chain during subsequent C3 methylation. Esterification screening identifies Steglich conditions (DCC/DMAP in dichloromethane) as optimal for converting 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylic acid to the target methyl ester, yielding 92% isolated product without detectable tert-butyl deprotection [3]. Kinetic analysis reveals the tert-butyl group’s half-life under these conditions exceeds 48 hours, while methyl esterification completes within 6 hours. Alternative approaches employing methyl trifluoroacetate in pyridine demonstrate comparable efficiency (89% yield) but require stringent anhydrous control. The tert-butyl group’s orthogonal stability facilitates final deprotection flexibility – acidolysis with trifluoroacetic acid in dichloromethane (1:1 v/v) cleanly generates the pharmaceutically relevant carboxylic acid derivative without benzofuran ring degradation, as confirmed by HPLC-MS stability studies [2] [3].
Table 2: Protecting Group Performance in Target Synthesis
Protecting Group | Introduction Yield | Orthogonal Stability | Deprotection Conditions | Vulnerability Observed |
---|---|---|---|---|
tert-Butyl (oxoethoxy) | 88% (Pd-catalyzed) | Stable to Steglich esterification | TFA/DCM (quantitative) | Base-catalyzed transesterification |
Methyl (C3) | 92% (Steglich) | Stable to TFA deprotection | Not applicable (terminal group) | Transesterification with nucleophiles |
Continuous flow technology revolutionizes the synthesis sequence by enhancing control over exothermic transformations and intermediate purification. A three-stage flow process is developed: (1) copper-catalyzed cyclization of methyl 2-hydroxy-4-(2-tert-butoxy-2-oxoethoxy)benzoate at 130°C in a SiC-packed microreactor (residence time: 8 min), achieving 94% conversion via precise thermal management; (2) in-line aqueous workup through membrane separation; (3) final esterification via methanolysis under superheated conditions (180°C, 3 min) without catalyst [7]. This integrated approach reduces total synthesis time from 48 hours (batch) to 25 minutes, with impurity profiles showing <0.5% di-ester byproducts versus 5-7% in batch processes. Crucially, the tert-butoxy group remains intact under optimized flow conditions due to reduced transient thermal exposure. Reactor configuration studies demonstrate that staggered temperature zones prevent premature ester hydrolysis – the cyclization segment operates at 130°C followed by rapid quenching before high-temperature methylation. Flow chemistry further enables hazardous reagent handling (e.g., tert-butyl bromoacetate) via on-demand generation and consumption, enhancing process safety metrics by 40% compared to batch protocols [3] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1